molecular formula C8H7BrF2O3S B8366679 4-Bromo-2,6-difluorobenzyl methanesulfonate

4-Bromo-2,6-difluorobenzyl methanesulfonate

Cat. No. B8366679
M. Wt: 301.11 g/mol
InChI Key: RVBKHRXWOUVREK-UHFFFAOYSA-N
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Patent
US07879875B2

Procedure details

To a solution of (4-bromo-2,6-difluorophenyl)methanol (24.8 g, 112.1 mmol) in CH2Cl2 (400 mL) was added TEA (22.68 g, 224.28 mmol) and methylsulfonyl chloride (12.84 mL, 156.9 mmol) at 0° C. The reaction was stirred at 0° C. for 1 h, quenched with aqueous NH4Cl, and diluted with EtOAc. The organic layer was washed with 1N HCl (2×), H2O, brine, dried over MgSO4, and condensed to give the desired compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
22.68 g
Type
reactant
Reaction Step One
Quantity
12.84 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH2:9][OH:10])=[C:4]([F:11])[CH:3]=1.[CH3:12][S:13](Cl)(=[O:15])=[O:14]>C(Cl)Cl>[CH3:12][S:13]([O:10][CH2:9][C:5]1[C:4]([F:11])=[CH:3][C:2]([Br:1])=[CH:7][C:6]=1[F:8])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)CO)F
Name
TEA
Quantity
22.68 g
Type
reactant
Smiles
Name
Quantity
12.84 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl (2×), H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, and condensed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCC1=C(C=C(C=C1F)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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